molecular formula C11H15ClO B13712825 5-(tert-Butoxy)-2-chlorotoluene

5-(tert-Butoxy)-2-chlorotoluene

Cat. No.: B13712825
M. Wt: 198.69 g/mol
InChI Key: OXXABFPZYPDAJG-UHFFFAOYSA-N
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Description

5-(tert-Butoxy)-2-chlorotoluene is an organic compound that features a tert-butoxy group and a chlorine atom attached to a toluene ring. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 5-(tert-Butoxy)-2-chlorotoluene typically involves the introduction of the tert-butoxy group and the chlorine atom onto the toluene ring. One common method involves the reaction of 2-chlorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .

Chemical Reactions Analysis

5-(tert-Butoxy)-2-chlorotoluene undergoes various chemical reactions, including:

Scientific Research Applications

5-(tert-Butoxy)-2-chlorotoluene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(tert-Butoxy)-2-chlorotoluene involves its ability to undergo various chemical transformations. The tert-butoxy group can act as a protecting group for amines, allowing for selective reactions to occur on other parts of the molecule. The chlorine atom can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar compounds to 5-(tert-Butoxy)-2-chlorotoluene include:

    2-Chlorotoluene: Lacks the tert-butoxy group, making it less reactive in certain chemical transformations.

    5-(tert-Butoxy)-2-bromotoluene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

    5-(tert-Butoxy)-2-fluorotoluene:

This compound stands out due to the combination of the tert-butoxy group and the chlorine atom, providing unique reactivity and versatility in various chemical processes.

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

1-chloro-2-methyl-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15ClO/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,1-4H3

InChI Key

OXXABFPZYPDAJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C)Cl

Origin of Product

United States

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